4-tert-Octylphenol Monoethoxylate-13C6
Overview
Description
4-tert-Octylphenol Monoethoxylate-13C6 is a compound used primarily as an analytical standard in various scientific research applications. It is a labeled isotope of 4-tert-Octylphenol Monoethoxylate, where six carbon atoms are replaced with carbon-13 isotopes. This compound is often utilized in environmental analysis, particularly for the detection and quantification of ethoxylates of nonylphenol and octylphenol in environmental samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Octylphenol Monoethoxylate-13C6 involves the ethoxylation of 4-tert-Octylphenol. The reaction typically occurs under controlled conditions using ethylene oxide in the presence of a catalyst. The process involves the nucleophilic attack of the phenol group on the ethylene oxide, resulting in the formation of the monoethoxylate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of carbon-13 labeled ethylene oxide is essential for producing the labeled compound .
Chemical Reactions Analysis
Types of Reactions
4-tert-Octylphenol Monoethoxylate-13C6 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
4-tert-Octylphenol Monoethoxylate-13C6 is widely used in scientific research, including:
Environmental Chemistry: Used as a standard for analyzing environmental samples for ethoxylates of nonylphenol and octylphenol.
Analytical Chemistry: Employed in methods like solid-phase microextraction followed by gas chromatography-mass spectrometry (SPME-GC-MS) for precise quantification
Biological Studies: Investigated for its potential effects on biological systems and its role as an endocrine disruptor.
Industrial Applications: Used in the formulation of various industrial products, including detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 4-tert-Octylphenol Monoethoxylate-13C6 involves its interaction with biological membranes and proteins. It can disrupt endocrine functions by mimicking or interfering with hormone actions. The compound targets estrogen receptors and other hormone-related pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-tert-Octylphenol Diethoxylate-13C6: Another ethoxylated derivative with two ethoxy groups.
Nonylphenol Monoethoxylate: Similar structure but with a nonyl group instead of an octyl group.
4-tert-Octylphenol: The parent compound without ethoxylation
Uniqueness
4-tert-Octylphenol Monoethoxylate-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in analytical applications requiring precise quantification and tracking. Its specific structure allows for targeted studies on its environmental and biological impacts .
Properties
IUPAC Name |
2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3/i6+1,7+1,8+1,9+1,13+1,14+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQQPHGFMYQCF-FQPQTBQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676081 | |
Record name | 2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-48-1 | |
Record name | 2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173019-48-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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